molecular formula C7H8N2O2 B1519108 5-Amino-2-methylnicotinic acid CAS No. 1092286-36-6

5-Amino-2-methylnicotinic acid

Cat. No. B1519108
CAS RN: 1092286-36-6
M. Wt: 152.15 g/mol
InChI Key: PGJSHAJEEDGWCC-UHFFFAOYSA-N
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Description

5-Amino-2-methylnicotinic acid (5-AMN) is a synthetic organic compound that has been studied for its potential biomedical applications. 5-AMN is a derivative of nicotinic acid and has been shown to have a range of biological effects. It has been studied for its ability to act as an anti-inflammatory, antioxidant, and anti-cancer agent, as well as for its potential to modulate cell signaling pathways. In addition, 5-AMN has been studied for its potential use as a drug delivery system, and as a therapeutic agent for various diseases.

Scientific Research Applications

Understanding Serotonin Synthesis

A primary application of analogs similar to 5-Amino-2-methylnicotinic acid in scientific research involves studying the brain's serotonergic system. α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid analog of tryptophan, the precursor of serotonin (5-HT), demonstrates the use of such compounds in determining brain 5-HT synthesis rates. This research highlights the role of these analogs in trapping within brain tissue, a model based on the unidirectional uptake and conversion of these analogs to serotonin. The methodology supports investigations into normal and drug-altered 5-HT synthesis in both animal models and humans, emphasizing the analogs' utility in neuropsychiatric disorder studies (Diksic & Young, 2001).

Photodynamic Therapy in Dermatology

Another significant application lies in photodynamic therapy (PDT) for treating various dermatological conditions. This treatment modality utilizes photosensitizing drugs that preferentially localize to diseased skin, activated by light to induce cytotoxic damage selectively. 5-Aminolevulinic acid and its derivatives, closely related to the structure of this compound, have seen extensive use in PDT for neoplastic, inflammatory, and infectious conditions of the skin. This approach offers noninvasive treatment with quick recovery and excellent cosmetic outcomes, highlighting the potential of similar compounds in dermatological applications (Lee & Baron, 2011).

Epigenetic Research and DNA Methylation

Research on compounds like this compound extends into understanding epigenetic modifications, particularly DNA methylation. DNA methyltransferase inhibitors, for instance, have demonstrated the ability to inhibit hypermethylation, thereby restoring suppressor gene expression and exerting antitumor effects. This research underscores the importance of such compounds in exploring the epigenetic basis of malignancies and the potential therapeutic applications in combating cancer (Goffin & Eisenhauer, 2002).

Enhancing Protoporphyrin IX Accumulation for Tumor Visualization

The role of this compound analogs in enhancing the visualization of malignant tissue during surgery is exemplified by the use of 5-aminolevulinic acid (5-ALA) for glioma patients. By facilitating tumor-specific tissue fluorescence, such compounds significantly aid neurosurgical resection, highlighting their potential in improving surgical outcomes through better tumor margin visualization (Traylor et al., 2021).

properties

IUPAC Name

5-amino-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJSHAJEEDGWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652880
Record name 5-Amino-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092286-36-6
Record name 5-Amino-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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